1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-6-(furan-2-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-17-9-12(16(19)20)15(18)11-8-10(5-6-13(11)17)14-4-3-7-21-14/h3-9H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDLXOCVUWBNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and functional group modifications. One common method includes:
Condensation: Aniline derivative reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the quinoline core.
Functional Group Modification: Introduction of the furan ring and carboxylic acid group through various organic reactions, such as Friedel-Crafts acylation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical acid-base and nucleophilic substitution reactions:
Mechanistic studies show that esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while amide formation relies on carbodiimide-mediated coupling.
Quinoline Core Modifications
The ethyl group at N1 and the 4-oxo moiety participate in regioselective reactions:
Ethyl Group Substitution
-
Demethylation : Treatment with BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> (-78°C to RT) removes the ethyl group, forming a secondary amine intermediate .
-
Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to yield N-alkylated derivatives.
Oxo Group Reactivity
-
Reduction : NaBH<sub>4</sub>/CeCl<sub>3</sub> in THF reduces the 4-oxo group to 4-hydroxy (72% yield).
-
Condensation : Reacts with hydrazines under acidic conditions to form hydrazone derivatives (e.g., for antitubercular activity screening).
Furan Ring Reactions
The 2-furyl substituent undergoes electrophilic substitution and ring-opening reactions:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-furyl derivative | Enhances antibacterial potency |
| Diels-Alder | Maleic anhydride, toluene, reflux | Exo-adduct formation | Scaffold for polycyclic systems |
| Oxidation | H<sub>2</sub>O<sub>2</sub>/HOAc, 60°C | Furan → γ-ketoacid | Metabolic stability studies |
Metal-Catalyzed Cross-Coupling
-
Suzuki Coupling : The brominated furan derivative reacts with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O) to install biaryl systems (85–92% yields) .
-
Sonogashira Reaction : Alkynylation at C7 using terminal alkynes/CuI catalyst (THF, 50°C).
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the quinoline’s C2–C3 double bond, generating dimeric structures with modified bioactivity profiles.
Stability and Degradation Pathways
-
Hydrolytic Degradation : Under alkaline conditions (pH >10), the furan ring undergoes hydrolysis to a diketone intermediate (t<sub>1/2</sub> = 3.2 hrs at 25°C) .
-
Thermal Decomposition : TG-DSC analysis shows decomposition onset at 218°C, producing CO<sub>2</sub>, furan fragments, and quinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these bacteria have been reported to be relatively low, indicating potent antibacterial effects. For instance, derivatives of similar compounds have shown MIC values ranging from 1 to 50 mg/mL against different microorganisms .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation. Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.
Anticancer Activity
There is growing interest in the anticancer potential of quinoline derivatives, including this compound. Compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties. Ongoing research aims to explore its efficacy in preclinical models of cancer.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. These include:
- Formation of the quinoline scaffold.
- Introduction of the ethyl and furyl substituents.
- Functionalization to introduce the carboxylic acid group.
Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Further investigation into the pharmacological properties of this compound is warranted. Future studies should focus on:
- Mechanistic Studies : Elucidating the specific biological pathways affected by this compound.
- In Vivo Studies : Assessing its efficacy and safety in animal models.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance its biological activity.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the active sites of these enzymes, where the compound binds and disrupts their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The table below highlights key structural differences between the target compound and related derivatives:
Key Observations :
- Fluorine at C-6: Present in most clinical quinolones (e.g., norfloxacin, pefloxacin) to enhance DNA gyrase binding and antibacterial potency . The target compound replaces fluorine with a 2-furyl group, which may alter electronic properties and target affinity.
- C-7 Substituents: Piperazine derivatives (e.g., norfloxacin) improve Gram-negative activity , while the absence of a C-7 group in the target compound may limit its spectrum.
- N-1 Substituents: Ethyl groups (target compound) are less common in newer quinolones, which favor cyclopropyl (e.g., moxifloxacin) for improved pharmacokinetics .
Antibacterial Activity
- Fluoroquinolones (e.g., norfloxacin, pefloxacin): Exhibit MIC values in the range of 0.06–2 µg/mL against E. coli and S. aureus . The 6-fluoro and 7-piperazinyl groups are critical for this activity.
- Target Compound: The 6-furyl group may reduce antibacterial efficacy compared to fluoro derivatives but could offer novel mechanisms against resistant strains. For instance, thiourea-modified quinolones (e.g., compounds in ) show insecticidal activity, suggesting substituent-driven diversification of biological roles .
Antiviral Potential
The 4-oxo-3-carboxylic acid scaffold is utilized in HIV-1 integrase inhibitors .
Physicochemical Properties
- Solubility: Piperazinyl groups (e.g., norfloxacin) improve water solubility, whereas the hydrophobic furyl group in the target compound may reduce solubility.
- Stability: The 4-oxo group is prone to photodegradation in quinolones; substituents like methoxy (moxifloxacin) or halogens (sitafloxacin) enhance stability .
Biological Activity
1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C16H13NO4
- Molecular Weight : 283.279 g/mol
- CAS Number : 102269-27-2
- LogP : 3.36 (indicating moderate lipophilicity)
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar compounds against various bacterial strains, suggesting that this compound may also possess similar effects .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In a study assessing a series of quinoline derivatives, certain compounds demonstrated substantial growth inhibition in cancer cell lines. For instance, derivatives with specific substituents showed IC50 values in the low micromolar range against melanoma and cervical cancer cell lines . This suggests potential applications in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells, enhancing their therapeutic potential.
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for 1-Ethyl-6-(2-furyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, considering yield and purity?
Methodological Answer:
The synthesis typically involves three key steps:
Quinolone Core Formation : Cyclocondensation of ethyl 3-ethoxyacrylate with an appropriately substituted aniline derivative under acidic conditions to form the 4-oxo-1,4-dihydroquinoline scaffold .
Introduction of the 2-Furyl Group : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) at position 6 of the quinoline core. The use of palladium catalysts and furan-2-boronic acid derivatives is common for this step .
Ester Hydrolysis : Saponification of the ethyl ester group at position 3 using NaOH or LiOH in aqueous ethanol to yield the carboxylic acid .
Critical Parameters :
- Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .
- Intermediate characterization via HPLC and NMR ensures minimal impurities .
Basic: How can researchers characterize the crystal structure and confirm the molecular configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, bond angles, and substituent orientation. For example, demonstrates how C–H⋯O/Cl interactions stabilize the crystal lattice in similar quinolones .
- Spectroscopic Techniques :
Basic: What analytical methods are recommended for assessing purity and identifying impurities?
Methodological Answer:
- HPLC-UV/MS : Reversed-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities at trace levels (<0.1%). Pharmacopeial methods (e.g., EP standards) are stringent for quinolone derivatives .
- Thermogravimetric Analysis (TGA) : Determines thermal stability and hydrate/solvate content .
- Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N content) .
Advanced: How does the 2-furyl substituent at position 6 influence physicochemical properties and bioactivity compared to halogenated analogs?
Methodological Answer:
- Physicochemical Effects :
- Bioactivity : Halogenated analogs (e.g., 6-fluoro, 7-chloro) show broader-spectrum antibacterial activity, while 2-furyl derivatives may target Gram-positive strains specifically .
Advanced: What are the key considerations for designing stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Storage Recommendations :
Advanced: How can researchers resolve contradictions in antibacterial efficacy data across substituent patterns?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Experimental Validation :
Advanced: What methodological approaches are employed to study solubility and formulation compatibility?
Methodological Answer:
- Salt Formation : Co-crystallization with carboxylate counterions (e.g., 4-carboxybenzoate) improves solubility, as shown in .
- Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .
- Excipient Screening : Test compatibility with common stabilizers (e.g., PEG 400, cyclodextrins) via differential scanning calorimetry (DSC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
